molecular formula C11H14O3S B8692770 ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate

ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate

Cat. No.: B8692770
M. Wt: 226.29 g/mol
InChI Key: BANFDROXHCCHFZ-UHFFFAOYSA-N
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Description

ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate is an organic compound with a molecular formula of C11H14O3S This compound is characterized by the presence of a hydroxy group, a methylsulfanyl group, and an acetic acid ethyl ester moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate typically involves the esterification of hydroxy-(4-methylsulfanyl-phenyl)-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate exerts its effects is largely dependent on its chemical structure. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that may interact with cellular components. The ester moiety can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate can be compared with other similar compounds such as:

    4-Methoxyphenylboronic acid: Similar in having a phenyl ring with a substituent, but differs in the functional groups attached.

    Ethyl 4-(methylsulfanyl)phenylacetate: Shares the methylsulfanyl and ester groups but differs in the presence of an oxo group instead of a hydroxy group.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(4-methylsulfanylphenyl)acetate

InChI

InChI=1S/C11H14O3S/c1-3-14-11(13)10(12)8-4-6-9(15-2)7-5-8/h4-7,10,12H,3H2,1-2H3

InChI Key

BANFDROXHCCHFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)SC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-methylsulfanyl-phenyl)-oxo-acetic acid ethyl ester (Described in J. Med. Chem. 1981, 407) (1.0 eq) in EtOH (0.22M) at −78° C. was added NaBH4 (0.5 eq). The resulting mixture was stirred for 30 min then quenched at −78° C. by adding saturated aqueous NH4Cl. The residual mixture was concentrated, filtered on silica gel using EtOAc. The combined organic extracts were concentrated and the residual solid was recrystallised in Et2O/Hex to afford the desired compound as a yellow solid.
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